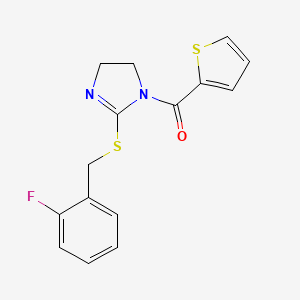

(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(thiophen-2-yl)methanone

Description

The compound “(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(thiophen-2-yl)methanone” features a hybrid structure combining a 4,5-dihydroimidazole core substituted with a 2-fluorobenzylthio group at position 2 and a thiophen-2-yl methanone moiety at position 1. This structure integrates sulfur-containing heterocycles (thiophene and benzylthio) and fluorine, which are common pharmacophores in medicinal chemistry. The dihydroimidazole ring likely contributes to conformational rigidity, while the fluorinated benzyl group may enhance metabolic stability and bioavailability .

Synthetic routes for analogous compounds involve nucleophilic substitution reactions (e.g., methylthio group replacement with amines or arylthiols) and microwave-assisted condensation of thiohydantoins with aldehydes . The methanone group is typically introduced via Friedel-Crafts acylation or lithium-halogen exchange followed by acyl chloride coupling .

Properties

IUPAC Name |

[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-thiophen-2-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FN2OS2/c16-12-5-2-1-4-11(12)10-21-15-17-7-8-18(15)14(19)13-6-3-9-20-13/h1-6,9H,7-8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBMGYALXGPQPMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)SCC2=CC=CC=C2F)C(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FN2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24815943 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(thiophen-2-yl)methanone typically involves multiple steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.

Thioether Formation: The thioether linkage is introduced by reacting 2-fluorobenzyl chloride with thiourea to form the corresponding thiourea derivative, followed by cyclization and subsequent reaction with an appropriate base.

Coupling with Thiophene: The final step involves coupling the imidazole-thioether intermediate with a thiophene derivative, typically using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether group, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group, potentially converting it to an alcohol.

Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Research indicates that this compound exhibits various biological activities, primarily in the areas of anticancer and antimicrobial properties.

Anticancer Activity

Studies have shown that derivatives of imidazole compounds can inhibit the growth of cancer cell lines. For instance:

- Cell Lines Tested :

- MCF-7 (breast cancer)

- HEPG2 (liver cancer)

Mechanism : The compound may exert its effects through apoptosis induction and cell cycle arrest.

| Cell Line | IC50 Value (µM) | Reference |

|---|---|---|

| MCF-7 | < 10 | |

| HEPG2 | < 15 |

Antimicrobial Activity

The compound's thioether group enhances its antimicrobial properties. It has been evaluated against various bacterial strains:

| Target Bacteria | MIC (µM) | Mechanism |

|---|---|---|

| Staphylococcus aureus | 6.9 | Inhibition of bacterial cell wall synthesis |

| Escherichia coli | 8.5 | Inhibition of bacterial cell wall synthesis |

Study on Anticancer Activity

A study reported that compounds similar to this compound exhibited significant anticancer activity against the MCF-7 cell line with an IC50 value lower than standard chemotherapeutics like doxorubicin. The study highlighted the potential for developing new anticancer agents based on this scaffold.

Thioether Derivatives in Antimicrobial Applications

Research has demonstrated the effectiveness of thioether derivatives in combating multidrug-resistant strains of bacteria. The compound displayed a minimum inhibitory concentration (MIC) of 6.9 µM against resistant strains, indicating its potential as a lead compound for developing new antibiotics.

Mechanism of Action Studies

Detailed molecular docking studies suggest that the compound interacts with specific proteins involved in cancer progression and bacterial resistance mechanisms, leading to inhibition of their activity. These findings are crucial for understanding how modifications to the compound's structure could enhance its efficacy.

Mechanism of Action

The mechanism of action for (2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(thiophen-2-yl)methanone would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The fluorobenzyl group could enhance binding affinity through hydrophobic interactions and halogen bonding.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of imidazole and thiophene-containing derivatives. Key structural analogues and their properties are summarized below:

Key Comparative Insights

Impact of Fluorine: The 2-fluorobenzylthio group in the target compound may improve lipophilicity and metabolic resistance compared to non-fluorinated analogues like 4,5-diphenyl-2-(thiophen-2-yl)-1H-imidazole. Fluorine’s electron-withdrawing effects could also modulate the imidazole ring’s basicity, affecting binding interactions in biological systems .

Thiophene vs. Furan :

Thiophene-containing derivatives (e.g., target compound and pyrazoline derivatives ) exhibit higher thermal stability and aromatic π-stacking capacity compared to furan analogues due to sulfur’s polarizability. This is reflected in melting points (e.g., 118–120°C for thiophene-pyrazoline vs. 95–97°C for furan-imidazole) .

Core Heterocycle Differences: Imidazole vs. Benzimidazotriazole vs. Imidazole: Benzo-fused analogues (e.g., from ) show enhanced planarity and UV absorbance but require more complex syntheses .

Synthetic Accessibility : Microwave-assisted methods (e.g., for 2-thioxo-imidazolidin-4-ones ) reduce reaction times compared to conventional thermal approaches. However, the target compound’s synthesis likely requires multi-step lithiation and acylation, posing scalability challenges .

Biological Activity

(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(thiophen-2-yl)methanone is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article aims to provide a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features an imidazole ring, a thiol group, and a thiophenyl moiety, contributing to its diverse biological interactions. The presence of the fluorinated benzyl group enhances lipophilicity, potentially improving cellular uptake and bioavailability.

Molecular Formula

- C : 15

- H : 14

- F : 1

- N : 2

- O : 1

- S : 2

Anticancer Properties

Research indicates that compounds similar to (2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(thiophen-2-yl)methanone exhibit significant anticancer activity. For example, imidazole derivatives are known for their ability to induce apoptosis in various cancer cell lines.

Case Study: Cytotoxicity Testing

A study tested the cytotoxic effects of related compounds on human cancer cell lines such as HepG2 (liver cancer) and MDA-MB-231 (breast cancer). The results showed that certain derivatives had IC50 values in the low micromolar range, indicating potent activity against these cell lines .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound A | 5.2 | HepG2 |

| Compound B | 3.8 | MDA-MB-231 |

| Compound C | 10.1 | MDA-MB-231 |

Antimicrobial Activity

Imidazole derivatives, including our compound of interest, have demonstrated antimicrobial properties. They interact with microbial enzymes and disrupt cellular processes.

The proposed mechanism involves the inhibition of key enzymes in microbial metabolism. This inhibition can lead to cell death or growth suppression in pathogenic organisms.

Anticonvulsant Activity

Some studies have explored the anticonvulsant potential of thiazole and imidazole derivatives. For instance, a related compound showed significant anticonvulsant activity in animal models, suggesting that structural modifications can enhance efficacy .

Synthesis Methods

The synthesis of (2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(thiophen-2-yl)methanone can be achieved through various methodologies:

- Nucleophilic Substitution Reactions : Utilizing thiol groups to form thioether linkages.

- Cyclization Reactions : Formation of the imidazole ring through cyclization of appropriate precursors.

- Condensation Reactions : Combining different functional groups to achieve the desired structure.

These methods highlight the versatility required for synthesizing complex molecules with potential therapeutic applications.

Interaction Studies

Understanding how (2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(thiophen-2-yl)methanone interacts with biological targets is crucial for evaluating its therapeutic potential. Techniques such as molecular docking and quantitative structure–activity relationship (QSAR) modeling are employed to predict interactions with enzymes and receptors.

Example of Interaction Studies

Recent computational studies suggest that this compound may bind effectively to specific targets involved in cancer cell proliferation. Molecular dynamics simulations indicate stable interactions with target proteins through hydrophobic contacts and hydrogen bonding .

Q & A

Q. How can a conceptual framework guide mechanistic studies of this compound’s biological activity?

- Methodological Answer : Link hypotheses to established theories (e.g., ligand-receptor interaction models for kinase inhibition). Design experiments to test competing mechanisms (e.g., apoptosis vs. autophagy induction) using flow cytometry and Western blotting. For example, imidazole derivatives activate caspase-3 in leukemia cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.